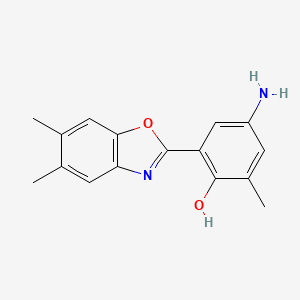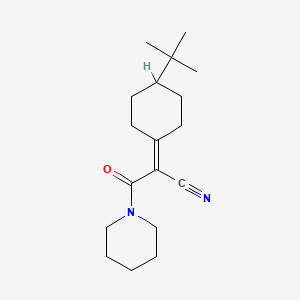
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine, also known as MDBP, is a novel psychoactive substance that belongs to the amphetamine family. MDBP is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research and medicine.
作用機序
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine acts as a substrate for monoamine transporters, including dopamine and serotonin transporters. This leads to an increase in the release of dopamine and serotonin in the brain, which can modulate the activity of dopamine and serotonin receptors. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine also has a high affinity for the vesicular monoamine transporter, which can lead to the accumulation of dopamine and serotonin in vesicles, resulting in increased release.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to have a range of biochemical and physiological effects. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can increase locomotor activity in animals, which is indicative of its stimulant properties. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has also been shown to increase heart rate and blood pressure in animals, which may have implications for its use in humans. Additionally, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for its use in the treatment of psychiatric disorders.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has been shown to have a high affinity for monoamine transporters, which makes it a useful tool for studying the activity of these transporters in the brain. However, there are also limitations to the use of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in lab experiments. Its stimulant properties may make it difficult to interpret behavioral data, and its effects on heart rate and blood pressure may limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine. One area of research is the development of new compounds that are structurally similar to (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine but have improved therapeutic properties. Another area of research is the investigation of the long-term effects of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine on the brain and behavior. Additionally, research is needed to explore the potential therapeutic applications of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in the treatment of psychiatric disorders. Finally, more research is needed to understand the mechanisms underlying the effects of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine on monoamine transporters and receptors in the brain.
Conclusion:
In conclusion, (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine is a novel psychoactive substance that has gained increasing attention in the scientific community due to its potential applications in research and medicine. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can be synthesized through a series of chemical reactions and has potential applications in scientific research, particularly in the field of neuroscience. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine acts as a substrate for monoamine transporters and has a range of biochemical and physiological effects. While there are limitations to the use of (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine in lab experiments, there are also several future directions for research on this compound.
合成法
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-methylcyclopentylamine, which is obtained through the reaction of cyclopentanone with methylamine. The second step involves the synthesis of (1,3-benzodioxol-5-ylmethyl) chloride, which is obtained through the reaction of 1,3-benzodioxole with thionyl chloride. The final step involves the reaction of (1,3-benzodioxol-5-ylmethyl) chloride with 3-methylcyclopentylamine to produce (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine can modulate the activity of dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, motivation, and reward. (1,3-benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine has also been shown to increase the release of dopamine and serotonin in the brain, which may have therapeutic implications for the treatment of psychiatric disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-2-4-12(6-10)15-8-11-3-5-13-14(7-11)17-9-16-13/h3,5,7,10,12,15H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPYONXASDNYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(3-methylcyclopentyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)